N-Desmethylvenlafaxine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)-2-(methylamino)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17-12-15(16(18)10-4-3-5-11-16)13-6-8-14(19-2)9-7-13/h6-9,15,17-18H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAFOJAJJMUXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881050 | |
| Record name | N-Desmethyl Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149289-30-5 | |
| Record name | N-Desmethylvenlafaxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149289-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylvenlafaxine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149289305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Desmethyl Venlafaxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESMETHYLVENLAFAXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19V5EX4E8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Desmethylvenlafaxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preclinical Pharmacological Investigations of N Desmethylvenlafaxine
In Vitro Receptor Binding and Neurotransmitter Transporter Inhibition Profiles
In vitro studies are crucial for elucidating the direct interactions of a compound with various receptors and transporters, providing a foundational understanding of its mechanism of action. For N-desmethylvenlafaxine, these studies have primarily focused on its ability to inhibit the reuptake of key neurotransmitters involved in mood regulation.
Serotonin (B10506) (5-HT) Reuptake Inhibition Characteristics
This compound has been identified as an inhibitor of the serotonin transporter (SERT). However, its potency in this regard is considered weak, especially when compared to venlafaxine (B1195380) and O-desmethylvenlafaxine. hres.cagoogle.comgoogle.com While specific binding affinity data (Ki values) for this compound are not extensively reported in publicly available literature, the consensus from preclinical studies is that its contribution to the potent serotonin reuptake inhibition of venlafaxine is minor.
Norepinephrine (B1679862) (NE) Reuptake Inhibition Characteristics
Similar to its effect on serotonin reuptake, this compound also demonstrates weak inhibitory activity at the norepinephrine transporter (NET). hres.cagoogle.comgoogle.com The available data indicates that its affinity for NET is significantly lower than that of venlafaxine and O-desmethylvenlafaxine, suggesting a limited role in the noradrenergic effects of the parent compound.
Evaluation of Dopamine (B1211576) Reuptake Inhibition
Preclinical evaluations have consistently shown that venlafaxine and its major metabolite, O-desmethylvenlafaxine, are weak inhibitors of dopamine reuptake. hres.cagoogle.comgoogle.come-lactancia.orgwikidoc.org Information specifically detailing the dopamine reuptake inhibition properties of this compound is scarce, but it is generally considered to have a negligible effect on the dopamine transporter.
Absence of Affinity for Muscarinic-Cholinergic, H1-Histaminergic, and α1-Adrenergic Receptors
A key characteristic of venlafaxine and its metabolites is the lack of significant affinity for muscarinic-cholinergic, H1-histaminergic, and α1-adrenergic receptors. wikidoc.orgfda.govfda.govfda.govhpra.ie This profile is associated with a lower incidence of side effects commonly seen with older classes of antidepressants, such as tricyclic antidepressants. In vitro studies have confirmed that this compound shares this characteristic, showing no significant binding to these receptors. wikidoc.orgfda.govfda.govfda.govhpra.ie
In Vivo Neuropharmacological Activity Studies
Assessment of Central Nervous System Effects in Animal Models
As a minor and less active metabolite, specific in vivo neuropharmacological studies focusing solely on this compound are limited. The majority of animal studies have concentrated on the parent drug, venlafaxine, and its primary active metabolite, O-desmethylvenlafaxine. However, based on its in vitro profile, the central nervous system effects of this compound are presumed to be significantly less pronounced than those of venlafaxine and O-desmethylvenlafaxine.
Efficacy in Specific Pharmacological Challenge Models (e.g., Reserpine-Induced Hypothermia)
This compound, an active metabolite of the antidepressant venlafaxine, has been evaluated in preclinical models to determine its potential therapeutic activity. caymanchem.comcaymanchem.com One of the key models used to assess potential antidepressant efficacy is the reserpine-induced hypothermia challenge in rodents. deepdyve.com Reserpine (B192253), a substance that depletes central monoamine stores, including serotonin and norepinephrine, leads to a drop in body temperature. deepdyve.com The ability of a compound to reverse this hypothermia is indicative of its potential to enhance monoaminergic neurotransmission, a common mechanism of action for many antidepressant drugs. deepdyve.com
In vivo studies have demonstrated the activity of this compound in this specific pharmacological model. caymanchem.comcaymanchem.com Research has shown that this compound can reverse the hypothermic effects induced by reserpine in mice. caymanchem.comcaymanchem.com This finding is part of a broader preclinical profile that suggests this compound possesses antidepressant-like properties. deepdyve.com
The N-desmethyl metabolite, also identified as Wy-45,494, was found to be active in the reserpine-induced hypothermia model. deepdyve.com While it was noted to be a weaker inhibitor of both serotonin and norepinephrine reuptake compared to other venlafaxine metabolites, its efficacy in this in vivo model highlights its biological activity. deepdyve.com
Detailed findings from these preclinical investigations have established a specific dose at which this effect is observed.
Table 1: Efficacy of this compound in Reserpine-Induced Hypothermia in Mice
| Compound | Animal Model | Pharmacological Challenge | Observed Effect | Minimum Effective Dose (MED) |
|---|---|---|---|---|
| This compound (Wy-45,494) | Mice | Reserpine-Induced Hypothermia | Reversal of hypothermia | 10 mg/kg caymanchem.comcaymanchem.com |
This activity in the reserpine challenge model is a key piece of preclinical evidence supporting the pharmacological action of this compound.
Clinical Pharmacokinetic Studies of N Desmethylvenlafaxine
Systemic Exposure and Plasma Concentration Kinetics in Human Subjects
The systemic exposure to N-desmethylvenlafaxine is significantly influenced by the genetic polymorphism of the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.netnih.gov Venlafaxine (B1195380) is primarily metabolized to its major active metabolite, ODV, by CYP2D6. pharmgkb.org The N-demethylation of venlafaxine to form NDV is a minor metabolic pathway generally catalyzed by CYP3A4 and CYP2C19. pharmgkb.orgfda.gov
In individuals with normal CYP2D6 function, termed extensive metabolizers (EMs), the formation of NDV is low. However, in individuals with deficient CYP2D6 activity, known as poor metabolizers (PMs), the metabolic pathway shifts, leading to a significant increase in the production and systemic exposure of NDV. pharmgkb.orgresearchgate.net
Clinical studies have demonstrated a substantial difference in NDV plasma concentrations between different CYP2D6 genotype groups. One retrospective study analyzing therapeutic drug monitoring data found that the serum concentration of this compound was markedly higher in individuals who were heterozygous extensive metabolizers (HEMs) or poor metabolizers (PMs) compared to homozygous extensive metabolizers (EMs). The study reported that dose-adjusted serum concentrations of NDV were 5.5-fold higher in HEMs and 22-fold higher in PMs compared to EMs. researchgate.netnih.gov This highlights a significant increase in systemic exposure to this metabolite in a notable portion of the population with reduced CYP2D6 function. nih.gov
Table 1: Relative Serum Concentration of this compound by CYP2D6 Genotype
| CYP2D6 Genotype Group | Number of Patients (n) | Relative Increase in NDV Concentration (Compared to EMs) | p-value |
|---|---|---|---|
| Homozygous Extensive Metabolizers (EMs) | 20 | Baseline | N/A |
| Heterozygous Extensive Metabolizers (HEMs) | 18 | 5.5-fold | < 0.01 |
| Poor Metabolizers (PMs) | Not specified in direct comparison | 22-fold | < 0.001 |
Data sourced from a retrospective study comparing dose-adjusted serum concentrations. researchgate.netnih.gov
Due to its status as a minor metabolite, specific pharmacokinetic parameters such as peak plasma concentration (Cmax) and time to peak plasma concentration (Tmax) for this compound are not as extensively documented as those for venlafaxine and ODV. wikidoc.org The exposure, as measured by the area under the curve (AUC), is directly related to the CYP2D6 metabolizer status. researchgate.netnih.gov
Contribution to the Overall Pharmacodynamic Effect of Venlafaxine
Venlafaxine and ODV are potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake, which is the primary mechanism of their antidepressant action. wikidoc.orghres.ca Given that NDV is formed in much lower concentrations in the majority of patients (CYP2D6 extensive metabolizers) and has weaker pharmacological activity, its direct contribution to the clinical efficacy of venlafaxine is not considered significant. pharmgkb.orgfda.gov However, the substantially elevated levels in CYP2D6 poor metabolizers suggest a different metabolic pattern, though the clinical relevance of these high NDV concentrations is still a subject of research. nih.gov
Distribution and Excretion Profiles
The primary route of elimination for venlafaxine and its metabolites is via the kidneys. wikidoc.orghres.ca Following administration of venlafaxine, the majority of the dose is excreted in the urine as unchanged venlafaxine, unconjugated ODV, conjugated ODV, and other minor inactive metabolites. drugbank.comwikidoc.org
Studies on the mass balance of venlafaxine show that approximately 87% of a dose is recovered in the urine within 48 hours. drugbank.comwikidoc.org Within this, the category of "other minor inactive metabolites" accounts for about 27% of the dose, which includes this compound. drugbank.comwikidoc.org More specifically, NDV itself is found at a level of about 1% in the urine. pharmgkb.org
Regarding tissue distribution, studies in animal models have provided some insight. Research in mice has indicated that the efflux transporter P-glycoprotein (P-gp) limits the penetration of this compound into the brain. In mice lacking the gene for P-gp, brain concentrations of NDV were found to be 3 to 12 times higher than in wild-type mice, suggesting that P-gp actively transports this metabolite out of the central nervous system. researchgate.net
Bioavailability Considerations as a Minor Metabolite
This compound is not administered as a drug itself; therefore, its bioavailability is a function of its formation from the parent compound, venlafaxine. The metabolic conversion to NDV is a minor pathway, primarily mediated by CYP3A4 and, to a lesser extent, CYP2C19. drugbank.compharmgkb.org This is in contrast to the main metabolic pathway for venlafaxine, which is O-demethylation to ODV via CYP2D6. pharmgkb.orghres.ca
The "bioavailability" or systemic presence of NDV is therefore highly dependent on the efficiency of the primary CYP2D6 pathway. pharmgkb.orgresearchgate.net In individuals who are poor metabolizers through CYP2D6, the metabolism of venlafaxine is shunted towards the alternative N-demethylation pathway. pharmgkb.orgnih.gov This metabolic shift results in a significant increase in the formation and subsequent plasma concentrations of this compound. researchgate.net Consequently, the systemic availability of this metabolite is not constant but varies widely across the patient population, dictated by their genetic makeup for the CYP2D6 enzyme. nih.gov While the absolute bioavailability of orally administered venlafaxine is about 45%, the portion of that dose that becomes systemically available as NDV is typically small but can become substantial when the primary metabolic route is impaired. drugbank.comresearchgate.netwikidoc.org
Enzymatic Biotransformation Pathways of N Desmethylvenlafaxine
Primary Cytochrome P450 Isoenzymes Involved in N-Demethylation of Venlafaxine (B1195380)
The conversion of venlafaxine to NDV is primarily catalyzed by specific cytochrome P450 enzymes in the liver. pharmgkb.orgdrugbank.com In vitro studies using human liver microsomes and expressed human CYP enzymes have been instrumental in identifying the key players in this metabolic reaction. nih.gov
CYP3A4 is a major enzyme responsible for the N-demethylation of venlafaxine to form NDV. pharmgkb.orgdrugbank.comresearchgate.net While O-demethylation via CYP2D6 is the dominant metabolic pathway for venlafaxine, the N-demethylation route mediated by CYP3A4 becomes more significant in individuals who are poor metabolizers for CYP2D6. pharmgkb.orgildcare.nl In such cases, the metabolic flux shifts towards the N-demethylation pathway, leading to higher plasma concentrations of NDV. pharmgkb.org In vitro studies have confirmed that CYP3A4 is involved in the formation of NDV. nih.gov
Alongside CYP3A4, CYP2C19 also plays a role in the N-demethylation of venlafaxine to produce NDV. pharmgkb.orgdrugbank.comresearchgate.net The contribution of CYP2C19 to this metabolic pathway has been demonstrated in studies with human liver microsomes and cDNA-expressed enzymes. nih.gov The involvement of CYP2C19 is particularly relevant as genetic polymorphisms in the CYP2C19 gene can lead to varied enzyme activity, thereby influencing the plasma concentrations of venlafaxine and its metabolites. nih.govnih.gov The combined effects of CYP2D6 and CYP2C19 genotypes significantly impact the metabolic profile of venlafaxine. nih.gov
Role of CYP3A4 Catalysis
Secondary Metabolic Transformations of N-Desmethylvenlafaxine
Following its formation, NDV undergoes further metabolic conversion, leading to the production of other metabolites.
This compound can be further metabolized to N,O-didesmethylvenlafaxine (NODV). pharmgkb.orgdrugbank.com This transformation involves the removal of the O-methyl group from the methoxyphenyl moiety of the NDV molecule. NODV is generally considered a minor metabolite with no significant pharmacological activity. pharmgkb.org
Formation of N,O-Didesmethylvenlafaxine
Stereoselective Aspects of this compound Formation and Degradation
Venlafaxine is administered as a racemic mixture of two enantiomers, (R)-venlafaxine and (S)-venlafaxine, which exhibit different pharmacological properties. mdpi.com The metabolism of these enantiomers can be stereoselective.
The N-demethylation of venlafaxine to NDV, mediated by CYP3A4, is generally not considered to be stereoselective. mdpi.commdpi.com In contrast, the O-demethylation pathway catalyzed by CYP2D6 shows a preference for the (R)-enantiomer of venlafaxine. mdpi.commdpi.com
Interestingly, studies have indicated that CYP2C19-mediated N-demethylation favors the (S)-enantiomer of venlafaxine. nih.govebi.ac.uk This stereoselectivity can influence the enantiomeric ratio of venlafaxine and its metabolites in the plasma, which may have clinical implications. One study demonstrated a stereoselective biotransformation of venlafaxine into (+)-(S)-N-desmethylvenlafaxine by the fungus Cunninghamella elegans, resulting in a 100% enantiomeric excess. sbq.org.br
The subsequent metabolism of NDV to NODV, catalyzed by CYP2D6, also exhibits stereoselectivity, with a preference for the (R)-enantiomer. mdpi.com
Pharmacogenomic Considerations in N Desmethylvenlafaxine Metabolism
Impact of Cytochrome P450 2D6 (CYP2D6) Polymorphism on N-Desmethylvenlafaxine Levels
Venlafaxine (B1195380) is primarily metabolized to its active metabolite, O-desmethylvenlafaxine (ODV), by the CYP2D6 enzyme. nih.govnih.gov A secondary metabolic pathway involves N-demethylation to form this compound (NDV), a process catalyzed by CYP3A4 and CYP2C19. pharmgkb.orgunil.ch Genetic variations in the CYP2D6 gene can lead to different enzyme activity levels, categorized into phenotypes such as poor, intermediate, extensive (normal), and ultrarapid metabolizers. nih.govresearchgate.net These polymorphisms have a significant impact on the pharmacokinetics of venlafaxine and its metabolites. pharmgkb.org
Correlation with CYP2D6 Poor Metabolizer Phenotype
Individuals with a CYP2D6 poor metabolizer (PM) phenotype have reduced or absent enzyme activity due to carrying two non-functional CYP2D6 alleles. nih.govdiva-portal.org This diminished capacity to metabolize venlafaxine via the primary O-demethylation pathway leads to a metabolic shift. pgkb.org Consequently, the alternative N-demethylation pathway becomes more prominent, resulting in significantly higher plasma concentrations of this compound in CYP2D6 poor metabolizers compared to extensive metabolizers (EMs). pharmgkb.orgpharmgkb.org
Several studies have demonstrated this correlation. For instance, research has shown that the serum concentration of this compound can be substantially higher in individuals with a PM phenotype. One study reported a 22-fold higher concentration of this compound in CYP2D6 poor metabolizers (genotype 4/4) compared to extensive metabolizers (1/1). pharmgkb.org Another study found that poor metabolizers had significantly higher dose-corrected concentrations of both venlafaxine and this compound. pharmgkb.org This shift in metabolism is a direct consequence of the reduced efficiency of the primary metabolic route governed by CYP2D6. pharmgkb.org
| CYP2D6 Phenotype | Effect on Venlafaxine Metabolism | Impact on this compound (NDV) Levels | Supporting Evidence |
|---|---|---|---|
| Poor Metabolizer (PM) | Reduced conversion of venlafaxine to O-desmethylvenlafaxine (ODV). nih.gov | Significantly increased plasma concentrations of NDV. pharmgkb.orgpharmgkb.org | Studies show up to a 22-fold higher NDV concentration in PMs compared to EMs. pharmgkb.org |
| Intermediate Metabolizer (IM) | Decreased metabolic capacity compared to EMs. pgkb.org | Higher levels of NDV compared to EMs. pharmgkb.org | Research indicates a 5.5-fold higher NDV concentration in individuals with one non-functional allele versus EMs. pharmgkb.org |
| Extensive (Normal) Metabolizer (EM) | Normal metabolism of venlafaxine to ODV. nih.gov | Baseline levels of NDV. | Serves as the reference group in comparative studies. pharmgkb.org |
| Ultrarapid Metabolizer (UM) | Increased conversion of venlafaxine to ODV. pgkb.org | Potentially lower or comparable NDV levels to EMs as the primary metabolic pathway is highly active. | The focus of most studies is on the increased ODV/V ratio in UMs. drugbank.com |
Implications for Venlafaxine Pharmacokinetic Variability
The genetic polymorphisms in CYP2D6 are a major source of the wide interindividual variability observed in the pharmacokinetics of venlafaxine. drugbank.comresearchgate.net The metabolic ratio of ODV to venlafaxine (ODV/V) is strongly dependent on the CYP2D6 genotype and serves as a marker for its activity. nih.govdrugbank.com In CYP2D6 poor metabolizers, this ratio is significantly lower due to the reduced formation of ODV. pharmgkb.org
Research has shown that CYP2D6 phenotype can explain a significant portion of the variation in venlafaxine and O-desmethylvenlafaxine serum concentrations. g-standaard.nl Specifically, CYP2D6 phenotype accounted for 24% of the variation in dose-adjusted venlafaxine serum concentration and 13% of the variation in dose-adjusted O-desmethylvenlafaxine serum concentration in one study. g-standaard.nl This underscores the importance of considering an individual's CYP2D6 genotype for a more personalized approach to venlafaxine therapy.
| Study Focus | Key Finding | Reference |
|---|---|---|
| Comparison of CYP2D6 genotypes | This compound serum concentration was 22-fold higher in 4/4 (PM) vs. 1/1 (EM) patients. | pharmgkb.org |
| Metabolic ratios in different phenotypes | The O-desmethylvenlafaxine/venlafaxine ratio was significantly lower in poor metabolizers (0.2) compared to extensive metabolizers (3.1). | pharmgkb.org |
| Metabolic shift in intermediate metabolizers | This compound serum concentration was 5.5-fold higher in individuals with one non-functional allele compared to extensive metabolizers. | pharmgkb.org |
| Contribution of CYP2D6 to pharmacokinetic variability | CYP2D6 phenotype explained 24% of the variation in dose-adjusted venlafaxine serum concentration. | g-standaard.nl |
| Metabolic pathway in poor metabolizers | Patients with the CYP2D6 PM phenotype show a higher level of this compound, indicating an increased flux through the N-demethylation pathway. | pharmgkb.org |
Toxicological and Environmental Research on N Desmethylvenlafaxine
Environmental Presence and Distribution in Aquatic and Other Ecosystems
N-Desmethylvenlafaxine, a metabolite of the antidepressant venlafaxine (B1195380), is frequently detected in aquatic environments due to incomplete removal by wastewater treatment plants (WWTPs). nih.gov Studies have consistently identified its presence in municipal wastewater, river systems, and aquatic organisms. nih.govresearchgate.net
In municipal wastewater, this compound is found alongside its parent compound, venlafaxine, and another major metabolite, O-desmethylvenlafaxine. nih.govresearchgate.net Research conducted in a southern Ontario watershed in Canada revealed that venlafaxine and its two primary demethylation products, O- and this compound, were present in the highest concentrations (greater than 0.5 µg/L) in municipal wastewater. nih.gov The removal efficiency for these compounds in WWTPs was estimated to be around 40%, leading to their persistence in river water for several kilometers downstream of the discharge points. nih.gov
The presence of this compound extends from wastewater into receiving water bodies. A study of the Grand River watershed in Canada detected this compound in river water samples collected downstream from WWTPs. nih.govresearchgate.net Similarly, monitoring in French WWTPs identified this compound as a known transformation product of venlafaxine present in the treated wastewater. mdpi.com
Bioaccumulation of this compound has been observed in aquatic organisms. Research has shown its accumulation in the tissues of marine mussels exposed to venlafaxine. researchgate.net In experiments exposing mussels to venlafaxine, this compound was one of the metabolites detected in their tissues. researchgate.net Furthermore, studies involving fathead minnows (Pimephales promelas) caged downstream of a WWTP discharge detected demethylated metabolites of venlafaxine, indicating uptake by fish. nih.gov
Table 1: Environmental Concentrations of Venlafaxine and its Metabolites
| Compound | Matrix | Location | Concentration | Reference |
|---|---|---|---|---|
| This compound | Municipal Wastewater | Southern Ontario, Canada | >0.5 µg/L (combined with Venlafaxine and O-desmethylvenlafaxine) | nih.gov |
| Venlafaxine | Wastewater Influent | France | 23 - 567 ng/L | mdpi.com |
| Venlafaxine | Wastewater Effluent | France | 2 - 429 ng/L | mdpi.com |
| O-desmethylvenlafaxine | Wastewater Influent | France | Mean of 420 ng/L | mdpi.com |
| O-desmethylvenlafaxine | Wastewater Effluent | France | Mean of 109 ng/L | mdpi.com |
Degradation Pathways and Stereoisomeric Selectivity in Environmental Matrices
This compound is formed from its parent compound, venlafaxine, through a process of N-demethylation. mdpi.comprobes-drugs.org In humans, this metabolic conversion is catalyzed by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2C19, and CYP2C9. probes-drugs.org Following excretion, this compound enters wastewater systems where it undergoes further environmental degradation. mdpi.com
Studies of venlafaxine's fate in environmental systems show that it can be transformed into several products, including this compound, O-desmethylvenlafaxine, and N,O-didesmethylvenlafaxine. researchgate.net The formation of these transformation products indicates that various degradation processes occur in environmental matrices. researchgate.net The primary metabolic pathway for venlafaxine is O-demethylation to form O-desmethylvenlafaxine, which occurs under both aerobic and anaerobic conditions. nih.gov
Regarding stereoisomeric selectivity, the metabolic clearance of venlafaxine to this compound is not considered to be stereoselective. mdpi.com This is in contrast to the conversion of venlafaxine to O-desmethylvenlafaxine, which does show stereoselectivity. mdpi.com Laboratory and field studies have found that the degradation of the parent compound, venlafaxine, involves only minor stereoisomeric selectivity. researchgate.netnih.gov
Ecotoxicological Assessment in Model Organisms (where this compound is specifically implicated)
Direct ecotoxicological data focusing specifically on this compound is limited, with most research concentrating on the parent compound, venlafaxine, and its major metabolite, O-desmethylvenlafaxine. dntb.gov.uaoup.com However, some assessments have been made using in silico models.
One study utilized the Ecological Structure Activity Relationship (ECOSAR) model to estimate the aquatic toxicity of venlafaxine and its degradation products. mdpi.com This in silico assessment calculated the median lethal concentration (LC50) for the water flea, Daphnia magna, a standard model organism in ecotoxicology. mdpi.com The calculated LC50 value for this compound was 14.9 mg/L. mdpi.com This value was higher than the calculated LC50 for the parent compound, venlafaxine (9.1 mg/L), suggesting that this compound is less toxic to Daphnia magna than venlafaxine. mdpi.com The study noted that degradation products with increased hydroxylation and structural breakdown, such as this compound, generally showed lower toxicity than the parent compound. mdpi.com
While direct testing on model organisms is sparse, the presence of this compound as a metabolite in the tissues of marine mussels exposed to venlafaxine confirms its bioavailability to aquatic invertebrates. researchgate.net
Table 2: In Silico Ecotoxicity Data for this compound
| Compound | Model Organism | Endpoint | Value (mg/L) | Source |
|---|---|---|---|---|
| This compound | Daphnia magna | LC50 (48h) | 14.9 | mdpi.com |
| Venlafaxine (for comparison) | Daphnia magna | LC50 (48h) | 9.1 | mdpi.com |
Analytical Methodologies for N Desmethylvenlafaxine Quantification
Advanced Chromatographic Techniques for Measurement in Biological Samples (e.g., LC-MS/MS, HPLC)
The quantification of N-desmethylvenlafaxine in biological samples such as plasma, serum, and whole blood predominantly relies on advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most widely employed techniques due to their high sensitivity and selectivity. sysrevpharm.orgresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for bioanalytical testing, offering superior sensitivity and specificity. This method involves chromatographic separation followed by mass spectrometric detection, which can precisely identify and quantify analytes even at very low concentrations. nih.govnih.gov For the analysis of this compound, often alongside venlafaxine (B1195380) and other metabolites like O-desmethylvenlafaxine, LC-MS/MS methods typically involve a sample preparation step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences from the biological matrix. nih.govnih.govjst.go.jp
The chromatographic separation is commonly achieved using a reversed-phase C18 column. nih.govjst.go.jpantonpottegaard.dkbmj.com The mobile phase often consists of an aqueous component, like ammonium (B1175870) formate (B1220265) buffer, and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). nih.govjst.go.jpkoreamed.org Detection is performed using a mass spectrometer operating in multiple-reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.govkoreamed.org For instance, one method used transitions of m/z 278.2→260.3 for venlafaxine for quantification. koreamed.org The short run times, often as low as 3 minutes, make this technique suitable for high-throughput analysis. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as fluorescence or ultraviolet (UV), is another robust technique for quantifying this compound. nih.govnih.gov HPLC with fluorescence detection offers high sensitivity and is a well-established method for determining venlafaxine and its metabolites. bmj.comnih.govnih.gov One such method utilized a Chromolith™ Performance RP-18e column with a mobile phase of methanol and water adjusted to an acidic pH, with fluorescence detection set at an excitation wavelength of 200 nm and an emission wavelength of 300 nm. nih.govnih.gov
HPLC-UV methods are also common and provide a more economical option, although they may be less sensitive than LC-MS/MS or HPLC-fluorescence. sysrevpharm.orgresearchgate.net The detection wavelength is typically set near the maximum absorbance of venlafaxine, around 225 nm or 229 nm. sysrevpharm.orgresearchgate.net Sample preparation for HPLC often involves protein precipitation or extraction to ensure a clean sample is injected into the system. researchgate.netantonpottegaard.dk
| Technique | Sample Preparation | Chromatographic Column | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Solid-Phase Extraction (SPE) | Betasil C18 | Not specified | Mass Spectrometry (MS/MS) | nih.gov |
| LC-MS/MS | Solid-Phase Extraction (SPE) | ACQUITY UPLC BEH C18 | 60% methanol in 2 mM ammonium formate buffer (v:v) + 0.1% formic acid | Triple Quadrupole Mass Spectrometry (MRM mode) | nih.gov |
| HPLC-Fluorescence | One-step extraction with ethyl acetate | ChromolithTM Performance RP-18e | Methanol:water (35:65, v/v) adjusted to pH 2.5 | Fluorescence (λex 200 nm/λem 300 nm) | nih.govnih.gov |
| HPLC-Fluorescence | Liquid-Liquid Extraction | Agilent Eclipse XDB-C18 | Water (0.05 mol/L sodium dihydrogen phosphate):acetonitrile (72:28) | Fluorescence (λex 276 nm/λem 598 nm) | bmj.com |
| HPLC-UV | Solid-Phase Extraction (SPE) | Supelcosil LC-8DB | Not specified | UV at 229 nm | researchgate.net |
Validation Parameters for Quantitative Analysis of this compound
For any analytical method to be considered reliable for clinical or research use, it must undergo rigorous validation. This process ensures the method is accurate, precise, and specific for the analyte of interest. Key validation parameters include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ).
Linearity: The method must demonstrate a linear relationship between the concentration of the analyte and the instrument's response over a specified range. For this compound and its related compounds, methods have shown good linearity (r² > 0.99) over concentration ranges suitable for therapeutic and toxicological analysis, such as 1-300 ng/mL or 10-1000 ng/mL in plasma. bmj.comnih.govnih.govnih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. Both are assessed at multiple concentration levels (quality control samples). For this compound, validated methods report intra-day and inter-day precision with relative standard deviation (RSD) values typically below 15%, and accuracy within 85-115% of the nominal value, which is a widely accepted criterion. nih.govbmj.comnih.gov
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision (typically within 20%). nih.gov For this compound and its parent compound, LLOQs are often in the low ng/mL range (e.g., 1 ng/mL to 10 ng/mL), which is sufficient for pharmacokinetic studies. bmj.comkoreamed.orgnih.govnih.govnih.gov
Recovery: This parameter assesses the efficiency of the extraction process. High and consistent recovery ensures that a reliable portion of the analyte is extracted from the biological matrix for analysis. Studies have reported recovery rates for venlafaxine and its metabolites to be greater than 70-80%. bmj.comnih.govpsychiatriapolska.pl
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is crucial. Specificity is confirmed by analyzing blank samples and ensuring no interfering peaks are present at the retention time of the analytes. uantwerpen.be
| Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) | Recovery (%) | Reference |
|---|---|---|---|---|---|---|
| HPLC-Fluorescence | 1-300 | 1 | 1.8-14.1 | 92.7-108.1 | Not specified | nih.gov |
| LC-MS/MS | 3-300 (VEN), 6-600 (ODV) | Not specified | Within 10% | Within 10% | 95.9 (VEN), 81.7 (ODV) | nih.gov |
| HPLC-Fluorescence | 10-1000 | 10 | <10 | 90-110 (as method recovery) | >70 (VEN), >80 (ODV) | bmj.comnih.gov |
| LC-MS/MS | 1.0-200.0 | 1.0 | Within acceptable limits | Within acceptable limits | Not specified | koreamed.org |
| HPLC with coulometric detection | 10-200 | 0.5 | Not specified | Not specified | 74 (VEN), 67 (ODV) | psychiatriapolska.pl |
Application in Therapeutic Drug Monitoring and Research Settings
The quantification of this compound, along with venlafaxine and O-desmethylvenlafaxine (ODV), is essential in both therapeutic drug monitoring (TDM) and research. diva-portal.org
Therapeutic Drug Monitoring (TDM): TDM involves measuring drug concentrations in a patient's bloodstream to optimize dosing regimens. nih.govresearchgate.net This is particularly important for antidepressants like venlafaxine, where there is significant interindividual variability in metabolism, leading to a wide range of plasma concentrations at a given dose. diva-portal.org This variability is partly due to genetic polymorphisms in cytochrome P450 enzymes, especially CYP2D6, which is the primary enzyme responsible for converting venlafaxine to its active metabolite, ODV. antonpottegaard.dkantonpottegaard.dk The formation of this compound is mainly catalyzed by CYP2C19. antonpottegaard.dkantonpottegaard.dk
In individuals who are poor metabolizers via CYP2D6, the metabolic pathway can shift, resulting in substantially higher plasma concentrations of this compound. pharmgkb.orgresearchgate.net Monitoring the levels of venlafaxine and its metabolites, including this compound, can help clinicians understand a patient's metabolic phenotype, adjust dosages to achieve therapeutic concentrations, and minimize the risk of adverse effects. nih.govpharmgkb.org TDM services utilize these validated analytical methods to provide crucial data for personalized medicine. diva-portal.org
Research Settings: In research, these analytical methods are indispensable for pharmacokinetic studies. nih.govnih.gov Such studies investigate the absorption, distribution, metabolism, and excretion of venlafaxine. By simultaneously measuring the parent drug and its metabolites, researchers can build a comprehensive pharmacokinetic profile. nih.gov For example, studies have used these methods to evaluate the bioequivalence of different venlafaxine formulations or to investigate drug-drug interactions that may alter its metabolism. koreamed.org Research has also focused on the relationship between plasma concentrations and genetic factors, further elucidating the role of enzymes like CYP2D6 and CYP2C19 in the drug's disposition. pharmgkb.orgresearchgate.net
Emerging Research and Future Directions for N Desmethylvenlafaxine
Further Elucidation of Minor Metabolite Contribution to Overall Pharmacological Activity
Venlafaxine (B1195380) is metabolized in the liver primarily by the CYP2D6 enzyme to form ODV, which is also a potent serotonin-norepinephrine reuptake inhibitor (SNRI). wikipedia.orghres.canih.gov The N-demethylation of venlafaxine to NDV is a less significant metabolic route, primarily catalyzed by CYP3A4 and CYP2C19. pharmgkb.orgfda.govfda.gov NDV itself has been shown to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506) in rat synaptosome preparations, although it is generally considered less active than the parent drug and ODV. caymanchem.com
In individuals who are poor metabolizers for the CYP2D6 enzyme, there is an observed increase in the plasma levels of NDV. pharmgkb.org This suggests that when the primary metabolic pathway is compromised, the N-demethylation pathway becomes more prominent. pharmgkb.org Research has also identified further metabolism of NDV to N,O-didesmethylvenlafaxine (NODV). drugbank.comfrontiersin.org While NODV is considered a minor metabolite with no known significant pharmacological effect, its formation underscores the complexity of venlafaxine's metabolic fate. pharmgkb.org
Table 1: Venlafaxine and its Metabolites
| Compound | Formation Pathway | Primary Metabolizing Enzyme(s) | Pharmacological Activity |
|---|---|---|---|
| Venlafaxine | Parent Drug | - | Potent inhibitor of serotonin and norepinephrine reuptake; weak inhibitor of dopamine (B1211576) reuptake. hres.cafda.gov |
| O-desmethylvenlafaxine (ODV) | O-demethylation of venlafaxine | CYP2D6 | Potent inhibitor of serotonin and norepinephrine reuptake. hres.canih.gov |
| N-desmethylvenlafaxine (NDV) | N-demethylation of venlafaxine | CYP3A4, CYP2C19 | Inhibits norepinephrine and serotonin reuptake; considered less active. pharmgkb.orgcaymanchem.com |
| N,O-didesmethylvenlafaxine (NODV) | Metabolism of ODV and NDV | CYP2C19, CYP2D6, CYP3A4 | Minor metabolite with no known significant pharmacological effect. drugbank.compharmgkb.org |
| N,N,O-tridesmethylvenlafaxine | Metabolism of NODV | Not fully elucidated | Minor inactive metabolite. drugbank.comtandfonline.com |
Development of Integrated Population Pharmacokinetic Models Incorporating this compound
Population pharmacokinetic (PPK) models are crucial tools for understanding the variability in drug response among individuals. Most PPK models for venlafaxine have focused on the parent drug and its major active metabolite, ODV. nih.govnih.gov These models have successfully described the pharmacokinetics of venlafaxine and ODV using a one-compartment model with first-pass metabolism. nih.govresearchgate.net
Recent advancements in PPK modeling have started to incorporate genetic factors, such as the CYP2D6 metabolizer status, which significantly influences the clearance of venlafaxine and the formation of ODV. nih.govresearchgate.net Studies have shown that CYP2D6 poor metabolizers have lower venlafaxine clearance and higher exposure to the parent drug. nih.gov
However, there is a growing recognition of the need to develop more comprehensive PPK models that also include minor metabolites like NDV. Given that the formation of NDV is more prominent in CYP2D6 poor metabolizers, incorporating this metabolite into PPK models could provide a more complete picture of venlafaxine's disposition in these individuals. pharmgkb.org Such integrated models would be invaluable for personalizing medicine and optimizing treatment for patients with different genetic makeups. nih.govmdpi.com The development of these models requires robust analytical methods to accurately quantify the concentrations of these minor metabolites in plasma samples.
Exploration of Unidentified Metabolic Pathways or Intermediates
The metabolism of venlafaxine is known to produce several metabolites, including ODV, NDV, and NODV. drugbank.comfrontiersin.org Further metabolism leads to the formation of N,N,O-tridesmethylvenlafaxine and subsequent glucuronidation. drugbank.com While these pathways account for a significant portion of a venlafaxine dose, there is potential for the existence of other, as yet unidentified, metabolic pathways or intermediates.
In vitro studies using human liver microsomes have been instrumental in identifying the roles of various CYP enzymes in venlafaxine metabolism. pharmgkb.org However, the in vivo metabolic fate can be more complex. The use of advanced analytical techniques, such as high-resolution mass spectrometry, could aid in the discovery of novel metabolites in urine and plasma samples from individuals taking venlafaxine.
Furthermore, studies in non-human species have revealed additional metabolic possibilities. For example, research in marine mussels exposed to venlafaxine identified not only NDV and ODV but also other metabolites, including tentatively identified phase II metabolites formed by amino acid conjugation. researchgate.net While not directly applicable to humans, these findings suggest that the metabolic capacity for venlafaxine may be broader than currently understood and warrant further exploration in human studies.
Advanced Studies on Environmental Fate and Impact of this compound
The widespread use of antidepressants has led to their detection, along with their metabolites, in the aquatic environment. nih.govrsc.org Venlafaxine and its metabolites, including NDV, are frequently found in municipal wastewater and receiving surface waters. nih.govrsc.org The removal of these compounds in wastewater treatment plants (WWTPs) is often incomplete, leading to their persistence in the environment. nih.govoup.com
Studies have shown that NDV is one of the metabolites of venlafaxine detected in wastewater and surface water. nih.govrsc.org The environmental fate of NDV is an area of active research. Biodegradation plays a key role in the transformation of these compounds in aquatic systems. rsc.org Some studies have investigated the use of fungi to biodegrade venlafaxine and its metabolites, with varying degrees of success. nih.gov
The ecotoxicological impact of NDV is also a concern. nih.gov Research on aquatic organisms, such as zebrafish, is being conducted to assess the potential toxicity of venlafaxine and its metabolites. oup.comnih.gov One study using electrochemical degradation of venlafaxine found that the resulting degradation products, including NDV, showed lower toxicity than the parent compound. mdpi.com However, the long-term effects of chronic exposure to low levels of NDV and other venlafaxine metabolites on aquatic ecosystems are not yet fully understood and require further investigation. nih.gov
Q & A
Q. How can N-Desmethylvenlafaxine be reliably identified and quantified in biological samples?
Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:
- Sample preparation: Use molecularly imprinted polymers (MIPs) for selective solid-phase extraction to isolate this compound from plasma, minimizing matrix effects .
- Chromatographic parameters: Optimize a C18 column with mobile phases of 0.1% formic acid in water and acetonitrile. Retention times for this compound typically range between 3.5–4.2 minutes under gradient elution .
- Validation: Ensure linearity (0.5–200 ng/mL), precision (RSD <15%), and recovery (>85%) per ICH guidelines .
Q. What are the primary metabolic pathways of this compound, and how do they influence experimental design?
Answer: this compound is a secondary metabolite of venlafaxine, primarily formed via CYP3A4-mediated N-demethylation. Key considerations:
- Enzyme kinetics: Use human liver microsomes (HLMs) to study CYP3A4 activity, with ketoconazole as a selective inhibitor .
- Pharmacogenomic variability: Include CYP2D6 genotyping in study cohorts, as poor metabolizers exhibit elevated this compound concentrations due to reduced O-demethylation .
- Metabolite ratios: Calculate this compound/venlafaxine ratios to assess metabolic stability in vitro .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Answer: Contradictions often arise from:
- Analytical variability: Standardize LC-MS/MS protocols across labs using reference standards (e.g., O-Desmethylvenlafaxine Succinate Monohydrate, CAS 386750-22-7) to ensure cross-study comparability .
- Population stratification: Stratify data by CYP2D6 phenotype (e.g., poor vs. extensive metabolizers) and adjust for covariates like age and renal function .
- Statistical models: Apply mixed-effects modeling to account for inter-individual variability in clearance rates .
Q. What methodological strategies improve the sensitivity of this compound detection in low-abundance samples?
Answer:
- Pre-concentration techniques: Use microextraction by packed sorbent (MEPS) with MIPs to enhance recovery from low-volume plasma samples (<100 µL) .
- High-resolution MS: Employ Q-TOF systems for accurate mass measurement (m/z 264.1958 for [M+H]⁺) to distinguish this compound from isobaric interferences .
- Derivatization: React with dansyl chloride to improve ionization efficiency in negative-ion mode .
Methodological Optimization
Q. How should researchers design experiments to study the chiral specificity of this compound?
Answer:
- Chiral chromatography: Use a Chiralpak AD-H column with hexane:isopropanol (80:20) to resolve enantiomers. Retention times differ by 1.2–1.8 minutes .
- Enantiomer activity: Compare binding affinities at serotonin/norepinephrine transporters (SERT/NET) via radioligand assays (e.g., [³H]-citalopram for SERT) .
- Pharmacokinetic profiling: Administer racemic this compound to rodents and quantify enantiomers in plasma and brain tissue .
Data Analysis and Reporting
Q. Table 1: Key Analytical Parameters for this compound
| Parameter | Value/Range | Reference Method |
|---|---|---|
| Detection Limit (LLOQ) | 0.5 ng/mL | LC-MS/MS |
| Plasma Recovery | 85–92% | MIP-SPE |
| Metabolic Ratio (NDV/VEN) | 0.15–0.35 (CYP2D6 EMs) | Genotype-adjusted |
Q. How should researchers address batch-to-batch variability in synthesized this compound?
Answer:
- Quality control (QC): Characterize batches via NMR (¹H and ¹³C) and HPLC purity assays (>98%). Monitor for impurities like N,O-Didesmethylvenlafaxine (CAS 93413-77-5) .
- Stability studies: Store reference standards at 2–8°C in amber vials to prevent degradation .
- Inter-lab validation: Share samples with collaborating labs for cross-verification using harmonized protocols .
Ethical and Reproducibility Considerations
Q. What documentation is critical for ensuring reproducibility in this compound research?
Answer:
- Experimental protocols: Detail instrument settings (e.g., collision energy: 20–25 eV for MS/MS), mobile phase suppliers, and column lot numbers .
- Data transparency: Share raw chromatograms and pharmacokinetic curves in supplementary materials .
- Ethical compliance: Obtain ethics approval for human/animal studies and declare conflicts of interest per ICMJE guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
